molecular formula C11H10N4O3 B2372118 1-(5-acetamidopyridin-2-yl)-1H-imidazole-4-carboxylic acid CAS No. 1803588-03-5

1-(5-acetamidopyridin-2-yl)-1H-imidazole-4-carboxylic acid

Cat. No.: B2372118
CAS No.: 1803588-03-5
M. Wt: 246.226
InChI Key: XWSJTHZZCYNJIS-UHFFFAOYSA-N
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Description

1-(5-Acetamidopyridin-2-yl)-1H-imidazole-4-carboxylic acid is a high-value chemical scaffold designed for advanced medicinal chemistry and drug discovery research. This compound features a hybrid structure combining an imidazole ring, known for its significant role in biological systems , with a substituted pyridine moiety. The imidazole ring is a five-membered heterocycle renowned for its amphoteric nature (able to act as both an acid and a base) and is a fundamental building block in numerous natural products and pharmaceuticals . The molecule is furnished with a carboxylic acid group, which provides a versatile handle for further synthetic modification through coupling reactions, and an acetamido group on the pyridine ring, which can influence solubility and participate in molecular recognition . The strategic inclusion of these functional groups makes this compound an excellent synthon for the development of novel bioactive molecules. Its potential research applications are extensive, primarily in the synthesis of targeted inhibitors for enzymes like kinases or zinc metalloproteases . Furthermore, the structural motif of imidazole-pyridine hybrids has recently demonstrated promising potent anti-cancer activity in preclinical research, with some analogues showing efficacy against lung, colon, and liver cancer cell lines by targeting proteins such as Glycogen Synthase Kinase-3β (GSK-3β) . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers should handle this material with appropriate care in a laboratory setting.

Properties

IUPAC Name

1-(5-acetamidopyridin-2-yl)imidazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N4O3/c1-7(16)14-8-2-3-10(12-4-8)15-5-9(11(17)18)13-6-15/h2-6H,1H3,(H,14,16)(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWSJTHZZCYNJIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CN=C(C=C1)N2C=C(N=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Structural Disconnections

The target molecule contains two aromatic heterocycles:

  • A 1H-imidazole-4-carboxylic acid moiety.
  • A 5-acetamidopyridin-2-yl substituent at the imidazole’s 1-position.

Retrosynthetically, the molecule can be dissected into:

  • Imidazole core construction via cyclization of acyclic precursors.
  • Pyridine functionalization to introduce the acetamido group.
  • Regioselective coupling of the pyridine and imidazole units.

Steric hindrance from the acetamidopyridinyl group necessitates careful selection of coupling reagents and protecting group strategies.

Synthetic Route 1: Imidazole Ring Formation via N-Cyanoformamidine Alkylation

Alkylation of N-Cyanoformamidine Intermediates

The synthesis begins with the alkylation of an N-cyanoformamidine precursor (Fig. 1A). As detailed in US4921955A, this method is particularly suited for imidazoles with bulky N1 substituents.

Step 1: Preparation of N-Cyanoformamidine (II)

  • Reagents : Cyanamide, substituted benzamine derivatives.
  • Conditions : Reaction in ethanol at 60–80°C for 6–12 hours.
  • Yield : ~70–85% (isolated as hydrochloride salt).

Step 2: Alkylation with 5-Acetamidopyridin-2-yl Electrophile

  • Electrophile : 2-Chloro-5-acetamidopyridine or analogous leaving group.
  • Base : Potassium tert-butoxide or sodium hydride in THF.
  • Temperature : 0°C to room temperature.
  • Key Challenge : Steric hindrance from the acetamido group requires prolonged reaction times (24–48 hours).

Step 3: Cyclization to Imidazole-4-Carboxylic Acid

  • Cyclization Agent : Aqueous HCl or HBF4.
  • Conditions : Reflux in ethanol/water (1:1) for 4–6 hours.
  • Yield : 50–65% after recrystallization.

Diazotization and Nitrogen Elimination

For imidazoles resistant to direct cyclization, US4921955A recommends diazotization of intermediate 4-aminoimidazoles (V):

  • Diazonium Salt Formation : NaNO2, HCl at 0–5°C.
  • Thermal Decomposition : Heating to 80–100°C in aqueous ethanol to eliminate N2.
  • Carboxylic Acid Formation : Hydrolysis of esters using NaOH/EtOH.

Synthetic Route 2: Enaminone-Mediated Cyclization

Guanidine Intermediate Synthesis

EP0453731A2 describes an alternative approach using enaminones for pyrimidine synthesis, adaptable for imidazole derivatives.

Step 1: Synthesis of [3-(1H-Imidazol-1-yl)phenyl] Guanidine

  • Reagents : 3-(1H-Imidazol-1-yl)benzamine + cyanamide.
  • Conditions : HCl catalysis, ethanol reflux (12 hours).
  • Yield : 86% as dihydrochloride salt.

Step 2: Enaminone Coupling

  • Enaminone : 3-Dimethylamino-1-(5-acetamidopyridin-2-yl)-2-propene-1-one.
  • Conditions : Ethanol, 80°C, 48 hours.
  • Key Advantage : Avoids steric issues via in situ enamine formation.
  • Yield : 78–82% after recrystallization.

Comparative Analysis of Synthetic Methods

Efficiency and Scalability

Parameter Route 1 Route 2
Total Yield 35–45% 60–70%
Reaction Time 72–96 hours 48–60 hours
Purification Complexity High (chromatography) Low (recrystallization)
Scalability Moderate High

Route 2 offers superior yields and shorter reaction times, making it preferable for industrial-scale synthesis.

Regioselectivity and Byproduct Formation

  • Route 1 : Risk of N3 alkylation (~15–20% byproducts).
  • Route 2 : Enaminone coupling ensures >95% regioselectivity for N1 substitution.

Optimization Strategies

Solvent and Catalyst Screening

  • Polar Aprotic Solvents : DMF or DMSO improve solubility of bulky intermediates.
  • Phase-Transfer Catalysts : Tetrabutylammonium bromide enhances alkylation rates.

Protecting Group Strategies

  • Acetamido Protection : Temporary Boc protection during cyclization reduces side reactions.
  • Carboxylic Acid Masking : Ethyl ester intermediates prevent decarboxylation.

Chemical Reactions Analysis

Types of Reactions

1-(5-acetamidopyridin-2-yl)-1H-imidazole-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the imidazole ring to a dihydroimidazole derivative.

    Substitution: The acetamido group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.

Major Products Formed

    Oxidation: N-oxides of the pyridine and imidazole rings.

    Reduction: Dihydroimidazole derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(5-acetamidopyridin-2-yl)-1H-imidazole-4-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(5-acetamidopyridin-2-yl)-1H-imidazole-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structural analogs of 1-(5-acetamidopyridin-2-yl)-1H-imidazole-4-carboxylic acid, highlighting key differences in substituents, physicochemical properties, and applications:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Properties/Applications References
1-(5-Acetamidopyridin-2-yl)-1H-imidazole-4-carboxylic acid C₁₁H₁₁N₄O₃* 247.24 5-acetamidopyridin-2-yl Research use; potential coordination chemistry applications.
1-(2-Cyclopropyl-5,6-dimethylpyrimidin-4-yl)-1H-imidazole-4-carboxylic acid C₁₄H₁₅N₅O₂ 297.30 Pyrimidinyl with cyclopropyl and methyl groups GHS hazards: Skin/eye irritation (Category 2), respiratory toxicity (Category 3). Used in R&D under controlled conditions.
1-(Pyrimidin-2-yl)-1H-imidazole-4-carboxylic acid C₈H₆N₄O₂ 190.16 Pyrimidin-2-yl PubChem CID 63342875; simpler structure with potential for hydrogen bonding.
1-[4-(3-Ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-1H-imidazole-4-carboxylic acid C₁₃H₁₁N₅O₃ 285.26 Oxadiazolyl-pyridinyl Oxadiazole group enhances metabolic stability; molecular weight 285.26.
1H-Imidazole-4-carboxylic acid C₄H₄N₂O₂ 112.09 None (parent compound) Base structure for coordination chemistry; used in synthesizing metal complexes (e.g., Cu(II), Co(II)).
1-(2-Methoxyethyl)-1H-imidazole-4-carboxylic acid C₇H₁₀N₂O₃ 170.17 2-Methoxyethyl Methoxy group improves solubility; used in pharmaceutical intermediates.

*Inferred based on structural analysis.

Structural and Functional Analysis

Substituent Effects

  • Pyrimidinyl vs.
  • Oxadiazole Substituent : The oxadiazole ring in 1-[4-(3-ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-1H-imidazole-4-carboxylic acid is electron-deficient, enhancing metabolic stability and resistance to oxidative degradation, a desirable trait in drug candidates .

Physicochemical Properties

  • Solubility : The carboxylic acid group in all analogs confers water solubility, but bulky substituents (e.g., cyclopropyl, oxadiazole) reduce it. The methoxyethyl group in 1-(2-methoxyethyl)-1H-imidazole-4-carboxylic acid improves solubility compared to the parent compound .
  • Stability : Pyrimidinyl and oxadiazole-containing analogs are more stable under physiological conditions than the parent imidazole-4-carboxylic acid, as evidenced by their GHS classifications and handling requirements .

Biological Activity

1-(5-acetamidopyridin-2-yl)-1H-imidazole-4-carboxylic acid is a synthetic organic compound that has gained attention in various scientific fields due to its unique structural properties and potential biological activities. This compound features a pyridine ring with an acetamido group, an imidazole ring, and a carboxylic acid functional group, which collectively contribute to its distinct chemical behavior and biological interactions.

Chemical Structure

The compound can be represented by the following structural formula:

C11H10N4O3\text{C}_{11}\text{H}_{10}\text{N}_4\text{O}_3

Synthesis

The synthesis of 1-(5-acetamidopyridin-2-yl)-1H-imidazole-4-carboxylic acid typically involves multi-step organic reactions. A common synthetic route begins with the acylation of 2-aminopyridine to form 5-acetamidopyridine, followed by cyclization with glyoxal to create the imidazole ring. The overall process requires careful control of reaction conditions to optimize yield and purity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. It may function as an enzyme inhibitor or receptor ligand, modulating biological pathways through direct binding to active sites or altering receptor function. The precise mechanisms depend on the biological context and target involved.

Antimicrobial Activity

Research indicates that 1-(5-acetamidopyridin-2-yl)-1H-imidazole-4-carboxylic acid exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections. The compound’s unique structure allows it to disrupt bacterial cell wall synthesis or interfere with metabolic pathways critical for bacterial survival.

Anti-inflammatory Properties

The compound has also been explored for its anti-inflammatory effects. Studies indicate that it may inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in various models. This property positions it as a candidate for therapeutic development in conditions characterized by chronic inflammation.

Table: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntimicrobialEffective against multiple bacterial strains
Anti-inflammatoryInhibition of pro-inflammatory cytokines
AntiviralPotential activity against HIV and influenza

Research Highlights

  • Antimicrobial Studies : A study demonstrated that the compound effectively inhibited growth in several Gram-positive and Gram-negative bacteria, indicating broad-spectrum antimicrobial activity.
  • Inflammation Models : In animal models of inflammation, treatment with the compound resulted in reduced swelling and pain, supporting its potential as an anti-inflammatory agent.
  • Antiviral Research : Preliminary data suggest that modifications in the imidazole structure can enhance antiviral potency, warranting further exploration of this compound's derivatives.

Q & A

Q. Table 1: Comparison of Synthetic Conditions

PrecursorCatalystSolventTime (h)Yield (%)Reference
3-formylindole derivativesSodium acetateAcetic acid2.5–360–75
Pyridyl-imidazole analogsNoneEthanol2445–50

Advanced: How can computational reaction design methods improve synthetic optimization?

Answer:
Computational approaches, such as quantum chemical reaction path searches, can predict optimal conditions (solvent, temperature, catalyst) by modeling transition states and intermediate stability. For example, the ICReDD framework integrates computational screening with experimental validation to reduce trial-and-error cycles . Steps include:

Quantum mechanics (QM) simulations : Calculate activation energies for proposed pathways.

Machine learning : Train models on historical reaction data to predict side products.

Feedback loops : Refine simulations using experimental NMR/XRD data to improve accuracy.
This method reduced optimization time for similar heterocycles by 40% in case studies .

Basic: What spectroscopic and crystallographic techniques are most effective for structural characterization?

Answer:

  • X-ray crystallography : Resolves absolute configuration and zwitterionic forms (e.g., zwitterionic 2-pyridyl-imidazole structures confirmed via XRD) .
  • NMR spectroscopy : 1^1H and 13^13C NMR identify substituent effects (e.g., acetamido protons at δ 2.1 ppm; imidazole C4-carboxylic acid at δ 170 ppm) .
  • FTIR : Confirms carboxylic acid O-H stretches (2500–3000 cm1^{-1}) and amide C=O (1650–1700 cm1^{-1}) .

Advanced: How should researchers resolve contradictions between crystallographic and spectroscopic data?

Answer:
Discrepancies (e.g., XRD showing planar imidazole vs. NMR suggesting tautomerism) require multi-technique validation:

Variable-temperature NMR : Probe dynamic equilibria (e.g., keto-enol tautomers).

DFT calculations : Compare experimental XRD bond lengths with simulated geometries .

Solid-state vs. solution studies : Use IR/Raman to detect polymorphic differences.
For example, zwitterionic forms in crystals may revert to neutral states in solution, explaining spectral mismatches .

Basic: What safety precautions are essential during handling?

Answer:

  • GHS hazards : Skin/eye irritation (Category 2), respiratory toxicity (Category 3) .
  • Protective measures :
    • Use fume hoods to avoid inhalation of dust/particulates.
    • Wear nitrile gloves and safety goggles during synthesis .
    • Store at 2–8°C in sealed containers under inert gas .

Advanced: How can stability under varying pH and temperature conditions be systematically assessed?

Answer:

  • Forced degradation studies :
    • Acidic/alkaline hydrolysis : Reflux in 0.1M HCl/NaOH (24 hours), monitor via HPLC.
    • Thermal stress : Heat at 40–60°C for 72 hours; track decomposition by TGA/DSC .
  • Light sensitivity : Expose to UV (254 nm) for 48 hours; analyze photoproducts via LC-MS.
    Data from analogous compounds show imidazole-carboxylic acids degrade via decarboxylation above 100°C or in alkaline media .

Advanced: What strategies are effective for synthesizing metal complexes using this ligand?

Answer:

  • Coordination modes : The imidazole N3 and carboxylate O atoms typically bind transition metals (e.g., Zn2+^{2+}, Cu2+^{2+}).
  • Optimized conditions :
    • pH 6–7 (carboxylate deprotonation).
    • Solvent: Methanol/water (4:1) at 60°C for 4 hours.
    • Stoichiometry: 1:2 (metal:ligand) to prevent oligomerization .
  • Characterization : Use XAFS to confirm metal-ligand coordination geometry .

Q. Notes

  • Avoid abbreviations; use full chemical names.
  • For replication challenges, cross-validate synthetic protocols with computational predictions .
  • Contradictory data (e.g., solubility in DMSO vs. ethanol) may reflect solvent polarity effects; test multiple solvents .

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